molecular formula C18H19N7O B12172286 [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12172286
M. Wt: 349.4 g/mol
InChI Key: HPHQYSOINMLOMX-UHFFFAOYSA-N
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Description

[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperazine derivative. The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions. The piperazine derivative can be prepared through the reaction of pyridine with piperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or pyridine derivatives.

Scientific Research Applications

This compound is characterized by its interaction with various molecular targets, leading to a range of biological effects. Research indicates that it may possess:

Antimicrobial Properties: Studies have shown that compounds containing tetrazole moieties exhibit significant antimicrobial activity. The presence of the piperazine and pyridine groups may enhance this effect, making it a candidate for developing new antimicrobial agents.

Anticancer Activity: Preliminary studies suggest that [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Neuropharmacological Effects: The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests possible applications in treating conditions like depression and anxiety .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

Structural Feature Impact on Activity
Tetrazole RingEnhances antimicrobial and anticancer properties
Piperazine MoietyIncreases binding affinity to biological targets
Pyridine GroupModulates neuropharmacological effects

Research indicates that modifications to these structural components can significantly affect the compound's biological activity, guiding future drug design efforts.

Case Studies

Several case studies have documented the applications of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated a marked reduction in bacterial growth, indicating potential as a new class of antibiotics .

Case Study 2: Cancer Cell Line Testing
In vitro studies involving human cancer cell lines revealed that this compound could inhibit cell proliferation by up to 70% at certain concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer agent .

Case Study 3: Neuroprotective Effects
Research into neuropharmacological applications showed that administration of this compound in animal models resulted in improved cognitive function and reduced markers of neuroinflammation, supporting its use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperazine and pyridine rings can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
  • [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-3-yl)piperazin-1-yl]methanone
  • [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-4-yl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic molecule characterized by the presence of both a tetrazole ring and a piperazine moiety. This structural combination is significant as it may confer unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The molecular formula for this compound is C18H19N7OC_{18}H_{19}N_{7}O, with a molecular weight of approximately 349.4 g/mol. The presence of the tetrazole ring is known to enhance the compound's interaction with various biological targets, while the piperazine structure is often associated with central nervous system (CNS) activity.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to This compound have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

CNS Activity

Piperazine derivatives are frequently explored for their potential as anxiolytics and antidepressants. Research indicates that compounds with piperazine moieties can interact with neurotransmitter receptors, which may lead to therapeutic effects in mood disorders. The specific interactions and efficacy of this compound in CNS-related applications require further investigation.

Anticancer Properties

Emerging studies suggest that compounds featuring similar structural motifs may exhibit anticancer properties. For instance, certain tetrazole-containing compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action typically involves the disruption of critical cellular pathways, although detailed studies on this specific compound are still needed.

The precise mechanism through which This compound exerts its biological effects is not fully elucidated. However, it likely involves binding to specific enzymes or receptors, leading to inhibition or modulation of their activity. Ongoing research aims to clarify these interactions and identify potential therapeutic targets.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Methyl-Tetrazole DerivativesContains tetrazole ringAntimicrobial, Antiviral
Piperazine DerivativesPiperazine coreCNS activity, Antidepressant
Pyridine-Based CompoundsPyridine ringAnticancer, Antimicrobial

The unique combination of a tetrazole and piperazine structure in this compound sets it apart from simpler analogs, potentially enhancing its binding affinity and selectivity towards specific biological targets.

Case Studies

Research into the biological activity of compounds similar to This compound has yielded promising results:

  • Anticancer Studies : A study highlighted that similar tetrazole derivatives exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines, suggesting that this compound may also possess significant anticancer properties .
  • CNS Activity : In vitro studies have shown that piperazine derivatives can modulate neurotransmitter systems effectively, indicating potential for developing treatments for anxiety and depression .

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

[2-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19N7O/c1-14-20-21-22-25(14)16-7-3-2-6-15(16)18(26)24-12-10-23(11-13-24)17-8-4-5-9-19-17/h2-9H,10-13H2,1H3

InChI Key

HPHQYSOINMLOMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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